

A Spectroscopic Guide to (2-Chloropropoxy)benzene: Elucidating Molecular Structure

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Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726

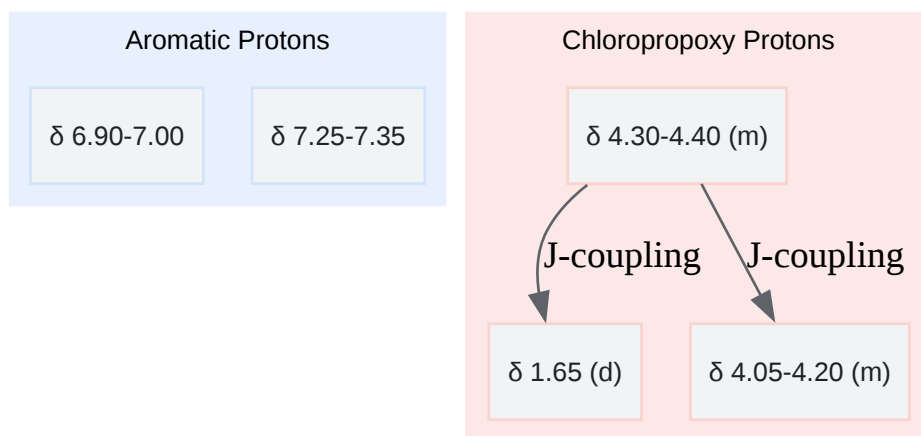
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This technical guide provides an in-depth analysis of the spectral data for **(2-Chloropropoxy)benzene**, a key intermediate in various chemical syntheses. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and to elucidate its structural characteristics. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

(2-Chloropropoxy)benzene possesses a unique combination of an aromatic ring, an ether linkage, and an alkyl halide. This amalgamation of functional groups gives rise to a distinct and interpretable set of signals in various spectroscopic techniques. The strategic placement of the chlorine atom on the second carbon of the propoxy chain introduces chirality, a factor that can be critical in pharmaceutical applications.

Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectral analysis.



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Caption: ¹H NMR logical relationships in **(2-Chloropropoxy)benzene**.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)	Assignment
158.0	Ar-C (C-O)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.7	Ar-C (ortho)
70.0	CH ₂ -O
55.0	CH-Cl
21.0	CH ₃

Interpretation of the ¹³C NMR Spectrum:

- Aromatic Carbons: The carbon attached to the ether oxygen (C-O) is the most deshielded aromatic carbon, appearing around δ 158.0 ppm. The other aromatic carbons appear in the expected region of δ 114-130 ppm.

- Propoxy Chain Carbons:
 - The carbon of the methylene group adjacent to the oxygen (CH₂-O) resonates at approximately δ 70.0 ppm.
 - The carbon bearing the chlorine atom (CH-Cl) is found at around δ 55.0 ppm.
 - The methyl carbon (CH₃) is the most shielded carbon, appearing at approximately δ 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum of **(2-Chloropropoxy)benzene** is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of **(2-Chloropropoxy)benzene** shows characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Cl bond. [\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1600, 1490	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O-C Asymmetric Stretch
1040	Strong	C-O Stretch

| 750 - 690 | Strong | C-Cl Stretch and Aromatic C-H Bending |

Interpretation of the IR Spectrum:

- **C-H Stretching:** The absorptions above 3000 cm^{-1} are characteristic of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm^{-1} are due to the C-H stretches of the aliphatic propoxy chain.
- **Aromatic C=C Bending:** The strong peaks at 1600 and 1490 cm^{-1} are indicative of the carbon-carbon double bond stretching within the benzene ring.
- **Ether Linkage:** The strong, prominent band at 1240 cm^{-1} is characteristic of the asymmetric C-O-C stretching of the aryl ether. The C-O stretch of the alkyl portion is observed around 1040 cm^{-1} .
- **C-Cl Stretch:** The absorption in the $750\text{-}690\text{ cm}^{-1}$ region can be attributed to the C-Cl stretching vibration. This region also contains the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, vaporized, and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

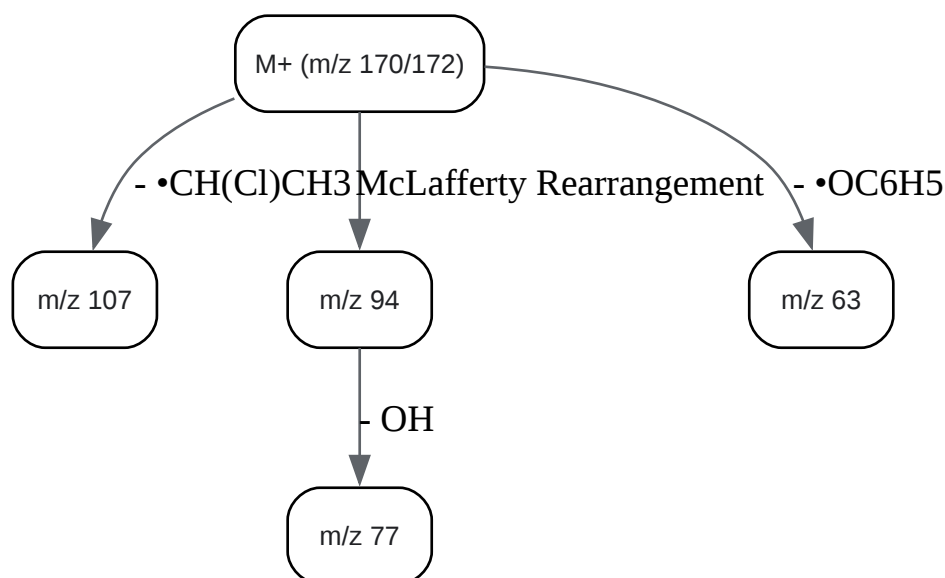
The mass spectrum of **(2-Chloropropoxy)benzene** shows a molecular ion peak and several characteristic fragment ions. [1]

m/z	Relative Intensity	Assignment
170/172	Moderate	[M] ⁺ (Molecular Ion)
107	High	[C ₆ H ₅ OCH ₂] ⁺
94	Base Peak	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

| 63 | Moderate | [C₃H₄Cl]⁺ |

Interpretation of the Mass Spectrum:

- **Molecular Ion:** The molecular ion peak appears at m/z 170, corresponding to the molecular weight of **(2-Chloropropoxy)benzene** with the ³⁵Cl isotope. The presence of a smaller peak at m/z 172 (the M+2 peak) in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
- **Major Fragmentation Pathways:**
 - **Loss of a chloromethyl radical (•CH₂Cl):** A common fragmentation for ethers is cleavage of the C-C bond beta to the oxygen, leading to the formation of a stable oxonium ion. In this case, cleavage of the C7-C8 bond would lead to the fragment at m/z 107.
 - **McLafferty Rearrangement:** The base peak at m/z 94 is likely due to a McLafferty-type rearrangement, where a gamma-hydrogen is transferred to the oxygen atom with subsequent cleavage of the O-C7 bond to form the stable phenol radical cation.
 - **Loss of the propoxy chain:** Cleavage of the O-C1 bond can lead to the formation of the phenyl cation at m/z 77.
 - **Formation of the chloropropenyl cation:** Cleavage of the O-C7 bond can also result in the formation of the chloropropenyl cation at m/z 63.



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Sources

- 1. (2-Chloropropoxy)benzene | $\text{C}_9\text{H}_{11}\text{ClO}$ | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Spectroscopic Guide to (2-Chloropropoxy)benzene: Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582726#spectral-data-for-2-chloropropoxy-benzene-nmr-ir-mass-spec>]

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